molecular formula C17H18N6O2 B2434756 4,4-Dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione CAS No. 866349-18-0

4,4-Dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione

Cat. No. B2434756
CAS RN: 866349-18-0
M. Wt: 338.371
InChI Key: BSYBUGVBEJWWEH-UHFFFAOYSA-N
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Description

The compound “4,4-Dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione” is a triazole-fused heterocyclic compound . These types of compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed . This allows for a comprehensive exploration of the reaction scope and overcomes some of the previously reported difficulties in introducing functional groups on this structural template .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of dimethyl carbonate and potassium carbonate . The reaction was carried out in a closed vessel at 140 °C for 16 hours .

Future Directions

The future directions for this compound could involve further optimization of the synthesis process and exploration of its biological activities. Preliminary biological investigation for the newly generated chemical entities has shown activity on different bacterial species and fungal strains . This fosters further optimization for the retrieved hit compounds .

properties

IUPAC Name

4,4-dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10-18-15-11-6-4-5-7-12(11)19-16(23(15)20-10)21-22-13(24)8-17(2,3)9-14(22)25/h4-7H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBUGVBEJWWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2NN4C(=O)CC(CC4=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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